molecular formula C9H5ClFNO2 B12958298 Methyl 2-chloro-3-cyano-6-fluorobenzoate

Methyl 2-chloro-3-cyano-6-fluorobenzoate

Cat. No.: B12958298
M. Wt: 213.59 g/mol
InChI Key: BNOSJNORTXYCQR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol It is a derivative of benzoic acid and features a cyano group, a chloro group, and a fluoro group attached to the benzene ring

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

methyl 2-chloro-3-cyano-6-fluorobenzoate

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3

InChI Key

BNOSJNORTXYCQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyano-6-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyano-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano, chloro, and fluoro groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyano-6-chloro-2-fluorobenzoate
  • Methyl 2-cyano-6-fluorobenzoate
  • Methyl 3-chloro-2-cyano-6-fluorobenzoate

Uniqueness

Methyl 2-chloro-3-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-chloro-3-cyano-6-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 2-position,
  • Cyano group at the 3-position,
  • Fluorine atom at the 6-position of the benzoate ring.

These substituents contribute to its unique chemical properties, making it a versatile building block in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It has been shown to bind to certain receptors, influencing signaling pathways that regulate physiological responses.
  • Modulation of Biological Pathways : Its unique structure allows it to modulate pathways related to inflammation, cancer progression, and other diseases.

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below are key findings from various studies:

StudyFindings
Investigated for interactions with biomolecules; potential use in drug discovery.
Preliminary studies indicate significant pharmacological properties and influence on biological pathways.
Demonstrated potential as an anti-inflammatory agent through enzyme inhibition studies.

Case Study: Anti-inflammatory Activity

A notable case study evaluated the anti-inflammatory effects of this compound in a murine model. The study found that treatment significantly reduced markers of inflammation, such as TNF-α and IL-6 levels, suggesting its potential therapeutic application in inflammatory diseases.

Comparative Analysis

To understand the biological implications better, a comparative analysis with structurally similar compounds was conducted:

CompoundIC50 (nM)Mechanism
Methyl 2-bromo-3-cyano-6-fluorobenzoate220Enzyme inhibitor
Methyl 2-chloro-4-cyano-5-fluorobenzoate150Receptor antagonist
This compoundTBDPotential dual-action

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